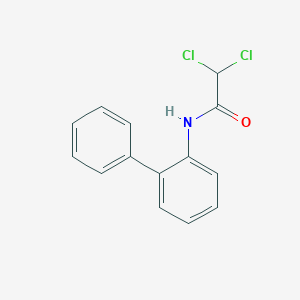
2,2-dichloro-N-(2-phenylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(2-phenylphenyl)acetamide is an organic compound with the molecular formula C14H11Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-phenylphenyl)acetamide typically involves the reaction of 2-phenylphenylamine with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-(2-phenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-(2-phenylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- 2,2-Dichloro-N-(2-chlorophenyl)acetamide
- 2,2-Dichloro-N-(4-chlorophenyl)acetamide
Uniqueness
2,2-Dichloro-N-(2-phenylphenyl)acetamide is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its binding affinity to molecular targets and its overall biological activity.
Propiedades
Número CAS |
23088-29-1 |
|---|---|
Fórmula molecular |
C14H11Cl2NO |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-13(16)14(18)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,(H,17,18) |
Clave InChI |
BTENVAQVDOLLTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


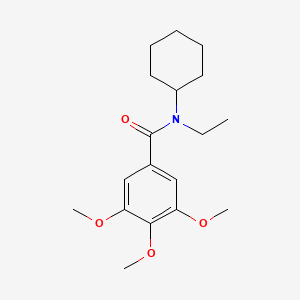
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)

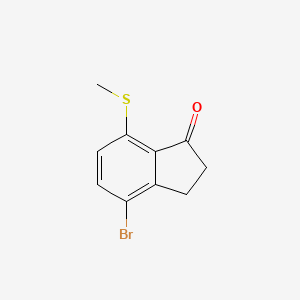
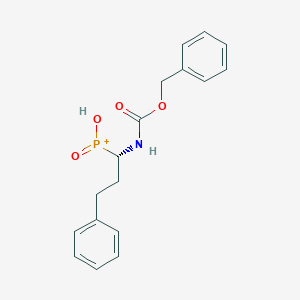
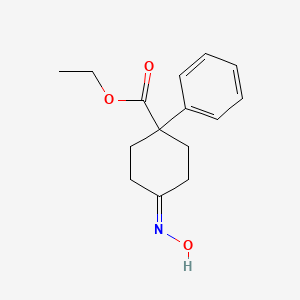
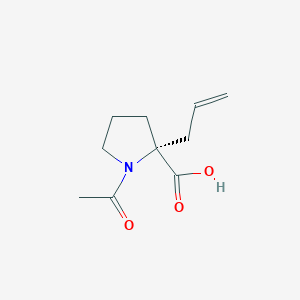
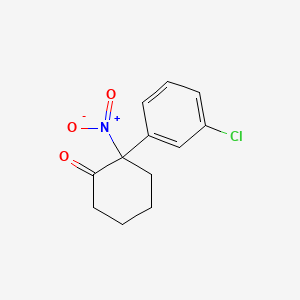

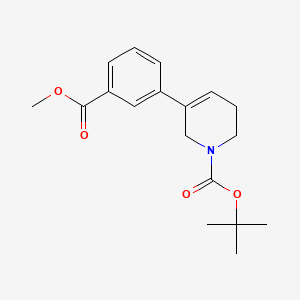
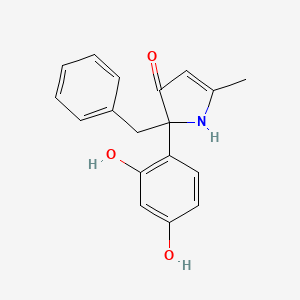

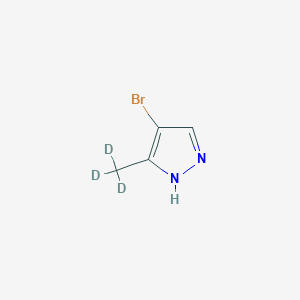
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
